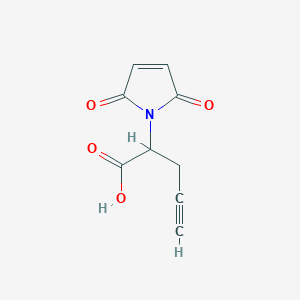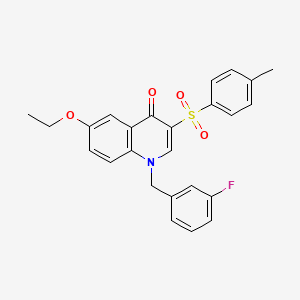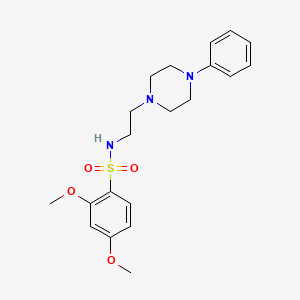
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one nitrogen atom. The specific compound contains additional functional groups, including a pent-4-ynoic acid moiety, which suggests potential reactivity due to the alkyne group, and a dioxo-dihydropyrrol group, which may confer unique chemical properties.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of this compound, they do offer insights into the synthesis of related pyrrole derivatives. For instance, the synthesis of symmetrical pentasubstituted pyrroles has been achieved through the reaction between benzil and 2-((2-oxo-2-arylethyl)anilino)-1-aryl-1-ethanones, yielding good yields of the heterocyclic compounds . Additionally, a Ti-catalyzed formal [2+2+1] reaction of alkynes and diazenes has been reported for the oxidative synthesis of penta- and trisubstituted pyrroles, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with various substituents affecting the overall shape and electronic distribution. X-ray crystallographic analysis has been used to establish the absolute configuration of a related polyoxygenated dihydropyrano[2,3-c]pyrrole-4,5-dione derivative . Such techniques could be employed to determine the precise molecular structure of this compound, including its stereochemistry and conformation.
Chemical Reactions Analysis
Pyrrole derivatives can undergo a range of chemical reactions, often facilitated by their aromatic nature and the presence of nitrogen in the ring. The reactivity of the alkyne group in the compound could allow for various cycloadditions or coupling reactions. For example, the Ti-catalyzed [2+2+1] synthesis approach could be relevant for the formation of new pyrrole rings or the modification of existing ones . Additionally, the presence of the dioxo-dihydropyrrol group might influence the compound's reactivity towards nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of polar functional groups, such as the dioxo-dihydropyrrol and the pent-4-ynoic acid moieties, would likely affect the compound's solubility, boiling point, and melting point. The compound's reactivity with other chemicals, such as its potential to form adducts with proteins as seen with lysine-based 2-pentylpyrroles , could also be an important aspect of its chemical behavior. Furthermore, the antifungal activity of a similar dihydropyrrole derivative suggests that this compound might also possess biological activities worth exploring .
Aplicaciones Científicas De Investigación
Biological Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid and its derivatives have been explored in various biological contexts. For instance, Shahid et al. (2005) synthesized organotin(IV) complexes of a similar compound, testing their toxicity against different bacteria and fungi. Their study highlights the potential of these compounds in antimicrobial applications (Shahid, 2005).
Synthesis and Conjugation
Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent involving a derivative of this compound, emphasizing its importance in the chemoselective conjugation of proteins and enzymes (Reddy, 2005).
Chemical Transformations
Kolyamshin et al. (2007) reported the synthesis of benzoate esters from reactions involving a similar compound, indicating its versatility in chemical transformations (Kolyamshin, 2007).
Photoluminescent Materials
Beyerlein & Tieke (2000) synthesized π-conjugated polymers containing derivatives of this compound, demonstrating their potential in creating photoluminescent materials suitable for electronic applications (Beyerlein, 2000).
Antifungal Activity
Dabur et al. (2005) identified the antifungal activity of a dihydropyrrole derivative, illustrating the potential of these compounds in the development of new antimycotic drugs (Dabur, 2005).
Safety and Hazards
The safety information for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
The primary target of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid is the thiol group in biomolecules . The compound contains a maleimide group that is known to react with the thiol group .
Mode of Action
The maleimide group in the compound forms a covalent bond with the thiol group in biomolecules . This interaction results in the connection of the biomolecule with a thiol, thereby modifying its function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of the maleimide group with the thiol group could be affected by the pH of the environment .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)pent-4-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-2-3-6(9(13)14)10-7(11)4-5-8(10)12/h1,4-6H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSUTUWISGBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1544622-02-7 |
Source


|
| Record name | 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B3017288.png)
![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)

![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)
![N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B3017297.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3017300.png)
![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)



